![molecular formula C19H20N4O3S B2663810 4-[2-[[4-(4-Methylphenyl)-3-oxopyrazin-2-yl]amino]ethyl]benzenesulfonamide CAS No. 932537-95-6](/img/structure/B2663810.png)
4-[2-[[4-(4-Methylphenyl)-3-oxopyrazin-2-yl]amino]ethyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-[[4-(4-Methylphenyl)-3-oxopyrazin-2-yl]amino]ethyl]benzenesulfonamide, also known as MP-10, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MP-10 belongs to the class of sulfonamide compounds and has been found to exhibit a broad range of biological activities.
Mécanisme D'action
The mechanism of action of 4-[2-[[4-(4-Methylphenyl)-3-oxopyrazin-2-yl]amino]ethyl]benzenesulfonamide is not fully understood, but it is believed to act by inhibiting various signaling pathways involved in cell growth, inflammation, and oxidative stress. 4-[2-[[4-(4-Methylphenyl)-3-oxopyrazin-2-yl]amino]ethyl]benzenesulfonamide has been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in the production of pro-inflammatory cytokines and oxidative stress. In addition, 4-[2-[[4-(4-Methylphenyl)-3-oxopyrazin-2-yl]amino]ethyl]benzenesulfonamide has also been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy homeostasis.
Biochemical and physiological effects:
4-[2-[[4-(4-Methylphenyl)-3-oxopyrazin-2-yl]amino]ethyl]benzenesulfonamide has been found to exhibit a broad range of biochemical and physiological effects. In cancer, 4-[2-[[4-(4-Methylphenyl)-3-oxopyrazin-2-yl]amino]ethyl]benzenesulfonamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In addition, 4-[2-[[4-(4-Methylphenyl)-3-oxopyrazin-2-yl]amino]ethyl]benzenesulfonamide has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, 4-[2-[[4-(4-Methylphenyl)-3-oxopyrazin-2-yl]amino]ethyl]benzenesulfonamide has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 4-[2-[[4-(4-Methylphenyl)-3-oxopyrazin-2-yl]amino]ethyl]benzenesulfonamide in lab experiments is its broad range of biological activities. 4-[2-[[4-(4-Methylphenyl)-3-oxopyrazin-2-yl]amino]ethyl]benzenesulfonamide has been found to exhibit anti-cancer, anti-inflammatory, and neuroprotective effects, making it a versatile compound for studying various diseases. However, one of the limitations of using 4-[2-[[4-(4-Methylphenyl)-3-oxopyrazin-2-yl]amino]ethyl]benzenesulfonamide in lab experiments is its low solubility in water, which can affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for the research on 4-[2-[[4-(4-Methylphenyl)-3-oxopyrazin-2-yl]amino]ethyl]benzenesulfonamide. One of the areas of interest is its potential therapeutic applications in other diseases such as cardiovascular diseases and metabolic disorders. In addition, the development of new analogs and derivatives of 4-[2-[[4-(4-Methylphenyl)-3-oxopyrazin-2-yl]amino]ethyl]benzenesulfonamide could lead to the discovery of more potent and selective compounds with improved pharmacokinetics and bioavailability. Furthermore, the elucidation of the molecular mechanism of action of 4-[2-[[4-(4-Methylphenyl)-3-oxopyrazin-2-yl]amino]ethyl]benzenesulfonamide could provide insights into the development of novel therapeutic strategies for various diseases.
Méthodes De Synthèse
The synthesis of 4-[2-[[4-(4-Methylphenyl)-3-oxopyrazin-2-yl]amino]ethyl]benzenesulfonamide involves the reaction of 4-(4-methylphenyl)-3-oxo-2-pyrazinecarboxylic acid with 2-aminoethylbenzenesulfonamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography to obtain pure 4-[2-[[4-(4-Methylphenyl)-3-oxopyrazin-2-yl]amino]ethyl]benzenesulfonamide.
Applications De Recherche Scientifique
4-[2-[[4-(4-Methylphenyl)-3-oxopyrazin-2-yl]amino]ethyl]benzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. In cancer, 4-[2-[[4-(4-Methylphenyl)-3-oxopyrazin-2-yl]amino]ethyl]benzenesulfonamide has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In addition, 4-[2-[[4-(4-Methylphenyl)-3-oxopyrazin-2-yl]amino]ethyl]benzenesulfonamide has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, 4-[2-[[4-(4-Methylphenyl)-3-oxopyrazin-2-yl]amino]ethyl]benzenesulfonamide has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
4-[2-[[4-(4-methylphenyl)-3-oxopyrazin-2-yl]amino]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S/c1-14-2-6-16(7-3-14)23-13-12-22-18(19(23)24)21-11-10-15-4-8-17(9-5-15)27(20,25)26/h2-9,12-13H,10-11H2,1H3,(H,21,22)(H2,20,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HELMBQWOXREVTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CN=C(C2=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

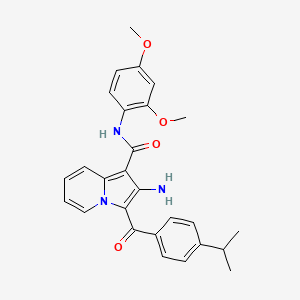
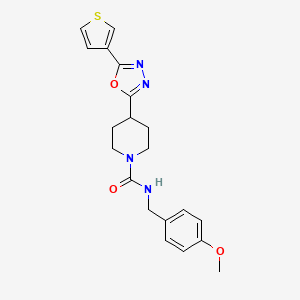

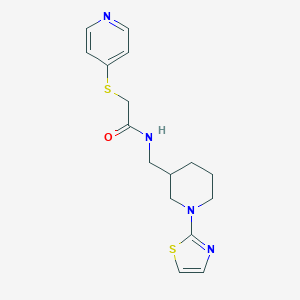

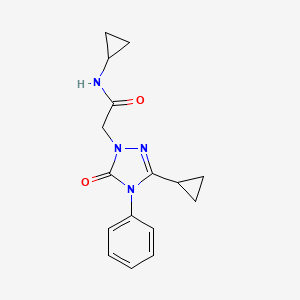
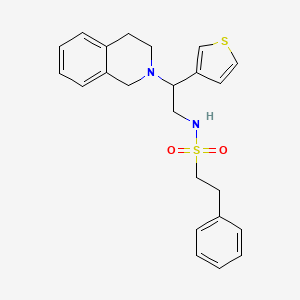
![2-(4-methoxyphenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2663741.png)
![N-(benzotriazol-1-ylmethyl)-2-[[2-(benzotriazol-1-ylmethylamino)phenyl]disulfanyl]aniline](/img/structure/B2663743.png)
![Prop-2-en-1-yl 5-cyano-6-[(2-ethoxy-2-oxoethyl)sulfanyl]-4-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B2663744.png)
![2-(4-fluorophenyl)-5-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2663745.png)
![4-hydroxy-7-methyl-9-phenylpyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B2663747.png)
![2-(4-chlorophenoxy)-N-(naphtho[2,1-d]thiazol-2-yl)acetamide](/img/structure/B2663749.png)
![{[1-(4-Ethylphenyl)ethyl]carbamoyl}methyl 2-cyclopropyl-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylate](/img/structure/B2663750.png)